2,4-Dichlorobenzenesulfonyl chloride
Overview
Description
2,4-Dichlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative, known for its utility as a heterocyclic building block. It is commonly used in the synthesis of various chemical compounds, including those with anticancer and antibacterial properties . The compound is characterized by its molecular formula Cl2C6H3SO2Cl and a molecular weight of 245.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenesulfonyl chloride can be synthesized from 2,4-dichloroaniline through a series of chemical reactions. One common method involves the chlorosulfonation of 2,4-dichloroaniline using chlorosulfonic acid, followed by purification .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can be involved in oxidation-reduction processes, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: These reactions typically occur under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Major Products:
Sulfonamides: One of the primary products formed from the reaction of this compound with amines.
Sulfonate Esters: Formed when the compound reacts with alcohols.
Scientific Research Applications
2,4-Dichlorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions typically proceed through the nucleophilic attack on the sulfonyl chloride group, followed by the elimination of hydrochloric acid . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2,4-Dichlorophenylsulfonyl chloride: Another aryl sulfonyl chloride derivative with similar reactivity and applications.
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound with broader applications but less specificity compared to 2,4-dichlorobenzenesulfonyl chloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Properties
IUPAC Name |
2,4-dichlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPBIKNYWQLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167444 | |
Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16271-33-3 | |
Record name | 2,4-Dichlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16271-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016271333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 2,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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